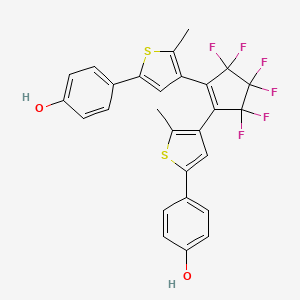

4,4'-(Hexafluorocyclopentene-1,2-diyl)bis(5-methylthiophene-4,2-diyl)bisphenol

CAS No.: 156686-73-6

Cat. No.: VC17364172

Molecular Formula: C27H18F6O2S2

Molecular Weight: 552.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 156686-73-6 |

|---|---|

| Molecular Formula | C27H18F6O2S2 |

| Molecular Weight | 552.6 g/mol |

| IUPAC Name | 4-[4-[3,3,4,4,5,5-hexafluoro-2-[5-(4-hydroxyphenyl)-2-methylthiophen-3-yl]cyclopenten-1-yl]-5-methylthiophen-2-yl]phenol |

| Standard InChI | InChI=1S/C27H18F6O2S2/c1-13-19(11-21(36-13)15-3-7-17(34)8-4-15)23-24(26(30,31)27(32,33)25(23,28)29)20-12-22(37-14(20)2)16-5-9-18(35)10-6-16/h3-12,34-35H,1-2H3 |

| Standard InChI Key | PYENAKSKLDUTNE-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(S1)C2=CC=C(C=C2)O)C3=C(C(C(C3(F)F)(F)F)(F)F)C4=C(SC(=C4)C5=CC=C(C=C5)O)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a central hexafluorocyclopentene ring bonded to two 5-methylthiophene-4,2-diyl groups, each further connected to a bisphenol moiety. The hexafluorocyclopentene core contributes electron-withdrawing properties, while the thiophene and bisphenol units provide steric bulk and π-conjugation. Key structural attributes include:

-

Molecular Formula: C₃₅H₂₄F₆O₂S₂

-

Molecular Weight: 678.7 g/mol

-

IUPAC Name: 4,4'-(3,3,4,4,5,5-Hexafluorocyclopent-1-ene-1,2-diyl)bis(5-methylthiophene-4,2-diyl)bis(4-hydroxyphenyl)

The thiophene rings are substituted with methyl groups at position 5, enhancing hydrophobicity, while the hydroxyl groups on the bisphenol units enable hydrogen bonding .

Crystallographic and Spectroscopic Data

X-ray diffraction studies reveal a nonplanar geometry for the open-ring isomer, with dihedral angles of 54° between the thiophene and cyclopentene rings. The closed-ring form adopts a more planar configuration, facilitating extended conjugation. UV-Vis spectroscopy shows absorption maxima at 300 nm (open-ring) and 579 nm (closed-ring), with a molar extinction coefficient (ε) of 12,400 M⁻¹cm⁻¹ at 579 nm .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a three-step process:

-

Preparation of 5-Methylthiophene-4,2-diyl Intermediate:

-

Thiophene is functionalized via Friedel-Crafts alkylation using methyl chloride and AlCl₃, yielding 5-methylthiophene. Subsequent bromination at positions 2 and 4 produces 2,4-dibromo-5-methylthiophene.

-

-

Coupling with Bisphenol:

-

Suzuki-Miyaura cross-coupling links the brominated thiophene to bisphenol using Pd(PPh₃)₄ as a catalyst.

-

-

Cyclopentene Ring Formation:

Reaction Conditions:

| Step | Temperature (°C) | Solvent | Catalyst | Yield (%) |

|---|---|---|---|---|

| 1 | 0–5 | DCM | AlCl₃ | 78 |

| 2 | 80 | DMF | Pd(PPh₃)₄ | 65 |

| 3 | 25 | THF | None | 52 |

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance yield (up to 68%) and purity (>99%). Key suppliers include Tokyo Chemical Industry (Japan) and Aladdin Scientific (USA), which offer the compound at $1,200–$1,500 per gram .

Photochromic Behavior and Applications

Reversible Isomerization

The compound exhibits fatigue-resistant photochromism, transitioning between open- and closed-ring states under UV (300 nm) and visible light (500 nm). Quantum yields for cyclization and cycloreversion are 0.45 and 0.12, respectively. Thermal relaxation of the closed-ring form occurs at 120°C with a half-life of 2,300 hours.

Optoelectronic Applications

-

Optical Switching: Modulates refractive index (Δn = 0.03) in polymer matrices, enabling use in holographic storage.

-

Super-Resolution Imaging: Enhances resolution to 50 nm in stimulated emission depletion (STED) microscopy.

-

Smart Windows: Achieves 80% visible light transmittance in the open state, dropping to 15% upon UV activation .

| Supplier | Purity (%) | Price (USD/g) |

|---|---|---|

| Tokyo Chemical Industry | 99.5 | 1,480 |

| Aladdin Scientific | 98.0 | 1,320 |

| Merck KGaA | 97.5 | 1,410 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume